

Molecular weight and formula of Cyclohexanone-2,2,6,6-d4

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Compound of Interest

Compound Name: Cyclohexanone-2,2,6,6-d4

Cat. No.: B085639

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An In-depth Technical Guide to Cyclohexanone-2,2,6,6-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **Cyclohexanone-2,2,6,6-d4**, a deuterated isotopologue of cyclohexanone. This compound is valuable in various research applications, including as an internal standard in mass spectrometry-based analyses, for mechanistic studies of chemical reactions, and in the development of deuterated pharmaceuticals.

Core Molecular and Physical Properties

Cyclohexanone-2,2,6,6-d4 is a stable, non-radioactive isotopic-labeled compound where four hydrogen atoms at the alpha positions to the carbonyl group are replaced by deuterium atoms. This substitution results in a higher molecular weight compared to its unlabeled counterpart, which is a key feature for its use in quantitative analysis.

Quantitative Data Summary

The key physical and chemical properties of **Cyclohexanone-2,2,6,6-d4** are summarized in the table below for easy reference and comparison.



Property	Value
Chemical Formula	C ₆ H ₆ D ₄ O[1]
Molecular Weight	102.17 g/mol [1][2][3][4][5]
CAS Number	1006-03-7[2][3][4][5][6]
Isotopic Purity	≥98 atom % D[3][4][5][7]
Chemical Purity (Assay)	≥98% to 99%[2][3][4][5][7]
Density	0.986 g/mL at 25 °C[3][4][5][7]
Boiling Point	153 °C (lit.)[3][4]
Melting Point	-47 °C (lit.)[3][4]
Refractive Index	n20/D 1.449 (lit.)[3][4]
Flash Point	44 °C (111.2 °F) - closed cup[3][5][7]

Molecular Structure

The molecular structure of **Cyclohexanone-2,2,6,6-d4** is characterized by a six-membered carbon ring containing a ketone functional group, with two deuterium atoms attached to each of the two carbon atoms adjacent to the carbonyl group.

Caption: Molecular structure of Cyclohexanone-2,2,6,6-d4.

Experimental Protocols

The synthesis of **Cyclohexanone-2,2,6,6-d4** is typically achieved through hydrogen-deuterium exchange at the alpha-positions of unlabeled cyclohexanone. The protons on the carbons adjacent to the carbonyl group are acidic and can be replaced by deuterium.

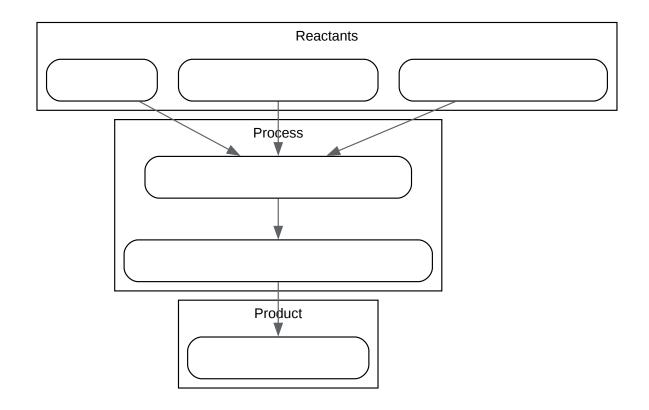
General Methodology: Alpha-Deuteration of Cyclohexanone

This process can be catalyzed by either an acid or a base in the presence of a deuterium source, most commonly deuterium oxide (D₂O).



- 1. Base-Catalyzed Deuterium Exchange: The mechanism involves the deprotonation of an alpha-carbon by a base (e.g., deuteroxide, OD⁻) to form an enolate intermediate. This enolate is then deuterated by D₂O. The process is repeated until all four alpha-hydrogens are replaced by deuterium.[3]
- 2. Acid-Catalyzed Deuterium Exchange: Under acidic conditions (e.g., D₃O+), the carbonyl oxygen is first deuterated. Tautomerization then leads to the formation of an enol. The reformation of the keto form results in the incorporation of a deuterium atom at the alphaposition.[8]
- 3. Amine-Catalyzed Deuterium Exchange: A simple and cost-effective method utilizes a secondary amine, such as pyrrolidine, as a catalyst with D₂O as the deuterium source. This method has been shown to achieve a high degree of deuterium incorporation (up to 99%) and is tolerant of various functional groups.[1]

A generalized workflow for the synthesis is outlined below.





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